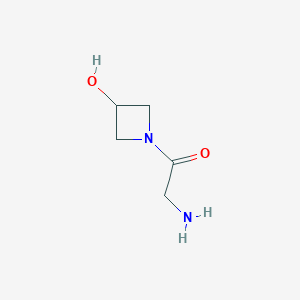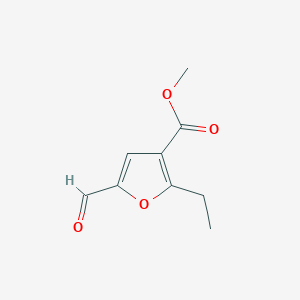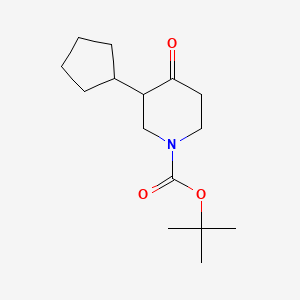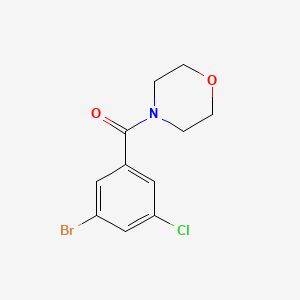![molecular formula C10H16ClNO2 B1448671 4-[(Dimethylamino)methyl]-2-methoxyphenol hydrochloride CAS No. 42973-54-6](/img/structure/B1448671.png)
4-[(Dimethylamino)methyl]-2-methoxyphenol hydrochloride
Vue d'ensemble
Description
4-[(Dimethylamino)methyl]-2-methoxyphenol hydrochloride: is an organic compound with the molecular formula C10H16ClNO2. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a dimethylamino methyl group and a methoxy group, making it a versatile compound in synthetic chemistry.
Applications De Recherche Scientifique
Chemistry: 4-[(Dimethylamino)methyl]-2-methoxyphenol hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce functional groups into proteins and nucleic acids, facilitating the study of their structure and function.
Medicine: The compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used as a stabilizer in polymer production.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Dimethylamino)methyl]-2-methoxyphenol hydrochloride typically involves the reaction of 2-methoxyphenol with formaldehyde and dimethylamine. The reaction is carried out under acidic conditions to form the hydrochloride salt. The general reaction scheme is as follows:
Starting Materials: 2-methoxyphenol, formaldehyde, dimethylamine.
Reaction Conditions: Acidic medium, typically hydrochloric acid.
Procedure: The 2-methoxyphenol is reacted with formaldehyde and dimethylamine in the presence of hydrochloric acid. The reaction mixture is stirred and heated to facilitate the formation of the desired product.
Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves continuous stirring and precise control of temperature and pH to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the phenolic hydroxyl group is oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation Products: Quinones and related compounds.
Reduction Products: Amines and related derivatives.
Substitution Products: Various substituted phenolic compounds.
Mécanisme D'action
The mechanism of action of 4-[(Dimethylamino)methyl]-2-methoxyphenol hydrochloride involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound can also act as a nucleophile, reacting with electrophilic centers in target molecules.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with receptors on cell surfaces, modulating signal transduction pathways.
Nucleic Acids: The compound can bind to DNA and RNA, affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
- 4-[(Dimethylamino)methyl]-4-piperidinol dihydrochloride
- 2-[(Dimethylamino)methyl]-6-methylphenol hydrochloride
- 2-Chloro-6-[(dimethylamino)methyl]phenol hydrochloride
Comparison: 4-[(Dimethylamino)methyl]-2-methoxyphenol hydrochloride is unique due to the presence of both the dimethylamino and methoxy groups, which confer distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound in various applications.
Propriétés
IUPAC Name |
4-[(dimethylamino)methyl]-2-methoxyphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-11(2)7-8-4-5-9(12)10(6-8)13-3;/h4-6,12H,7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQVKEWTIJLYOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=C(C=C1)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl 2-{N-[(morpholin-2-yl)methyl]acetamido}acetate](/img/structure/B1448596.png)



![1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-one hydrochloride](/img/structure/B1448603.png)


![4-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B1448607.png)

![5,7-dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1448611.png)
